N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
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Overview
Description
N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties . This compound is characterized by the presence of a sulfonamide group (-SO2NH2) and an azo group (-N=N-), which contribute to its unique chemical and biological properties .
Preparation Methods
The synthesis of N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves the diazotization of aniline derivatives followed by coupling with piperidine . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain the purity and yield of the compound .
Chemical Reactions Analysis
N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfasalazine. While all these compounds share the sulfonamide group, this compound is unique due to the presence of the azo group and the piperidine moiety, which confer distinct chemical and biological properties .
Similar compounds include:
Sulfamethoxazole: Commonly used as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel diseases.
Properties
CAS No. |
61470-02-8 |
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Molecular Formula |
C15H24N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N4O2S/c1-3-19(4-2)22(20,21)15-10-8-14(9-11-15)16-17-18-12-6-5-7-13-18/h8-11H,3-7,12-13H2,1-2H3 |
InChI Key |
LKKLMSBCCQDRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NN2CCCCC2 |
Origin of Product |
United States |
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